methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1H-indole-5-carboxylate
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Overview
Description
Methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1H-indole-5-carboxylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and other biologically active compounds. The presence of the tert-butyl(dimethyl)silyl group in this compound provides steric protection, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1H-indole-5-carboxylate typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base, such as imidazole, and a solvent like dimethylformamide. The reaction conditions are mild, and the conversion of various alcohols to tert-butyl(dimethyl)silyl ethers is achieved in high yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of commercially available starting materials and standard organic synthesis techniques. The scalability of the synthesis would depend on the availability of the starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1H-indole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1H-indole-5-carboxylate has several scientific research applications:
Medicine: The compound is used in the development of new drugs and therapeutic agents.
Industry: It is employed in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1H-indole-5-carboxylate involves its interaction with molecular targets and pathways in biological systems. The tert-butyl(dimethyl)silyl group provides steric protection, allowing the compound to undergo specific reactions without interference from other functional groups. The indole moiety interacts with various biological targets, including enzymes and receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl(dimethyl)silyl chloride: Used as a protecting reagent for alcohols, amines, and carboxylic acids.
tert-Butyl(dimethyl)silyl ethers: Commonly used in organic synthesis for the protection of hydroxyl groups.
Uniqueness
Methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1H-indole-5-carboxylate is unique due to the presence of both the indole moiety and the tert-butyl(dimethyl)silyl group. This combination provides both biological activity and chemical stability, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1H-indole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3Si/c1-17(2,3)22(5,6)21-11-14-10-13-9-12(16(19)20-4)7-8-15(13)18-14/h7-10,18H,11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTXRJIMBGQELD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=C(N1)C=CC(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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